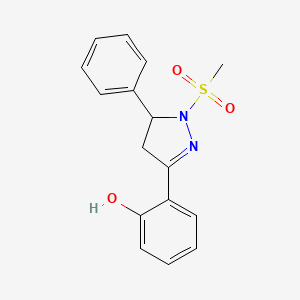

2-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol

Description

This compound features a pyrazoline core (a five-membered ring with two adjacent nitrogen atoms and one double bond) substituted at position 1 with a methylsulfonyl (-SO₂CH₃) group, at position 5 with a phenyl ring, and at position 3 with a phenol moiety. The phenol group offers hydrogen-bonding capabilities, critical for interactions in sensor applications or drug-receptor binding .

Properties

IUPAC Name |

2-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-22(20,21)18-15(12-7-3-2-4-8-12)11-14(17-18)13-9-5-6-10-16(13)19/h2-10,15,19H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNLPPBGVVLRFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

It’s known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound might interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities associated with similar compounds, it’s likely that this compound affects multiple biochemical pathways.

Pharmacokinetics

It’s known that similar compounds, such as phenol derivatives, undergo extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota. This suggests that the compound might have similar ADME properties.

Result of Action

Similar compounds, such as indole derivatives, have been found to possess various biological activities. This suggests that the compound might have similar effects at the molecular and cellular level.

Biological Activity

The compound 2-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol is a pyrazole derivative known for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-phenyl-4,5-dihydro-1H-pyrazole with methylsulfonyl chloride in the presence of a base such as triethylamine. This reaction yields the desired product through a multi-step organic synthesis process, which can be optimized for industrial applications to enhance yield and purity .

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied. Key areas of activity include:

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from similar pyrazole structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 31.25 to 125 μg/mL, indicating moderate to high antibacterial activity .

Antitumor Activity

Pyrazole derivatives are also recognized for their potential antitumor effects. Research has indicated that certain derivatives can induce apoptosis in cancer cells, making them candidates for further development in cancer therapies. For example, studies on related compounds have shown IC50 values below that of standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

Another notable biological activity is the anti-inflammatory potential of pyrazole derivatives. Compounds similar to this compound have been reported to inhibit inflammatory pathways, suggesting their utility in treating inflammatory diseases .

Case Studies

Several case studies highlight the biological efficacy of related pyrazole compounds:

- Antimicrobial Efficacy : A study synthesized a series of thiazole-pyrazole hybrids and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The most active compounds demonstrated MIC values comparable to established antibiotics .

- Antitumor Activity : In vitro studies showed that pyrazole derivatives could significantly reduce cell viability in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

- Anti-inflammatory Action : Research on pyrazole derivatives indicated a reduction in pro-inflammatory cytokines in cell cultures treated with these compounds, suggesting a potential role in managing chronic inflammatory conditions .

Data Summary Table

Scientific Research Applications

Pharmacological Applications

1. Antitumor Activity

Research indicates that pyrazoline derivatives exhibit potent antitumor properties. The compound has been studied for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives similar to this compound can target specific signaling pathways involved in cancer progression, making them potential candidates for cancer therapy .

2. Antibacterial and Antifungal Properties

The compound demonstrates significant antibacterial and antifungal activities. It has been tested against several pathogenic bacteria and fungi, showing effectiveness comparable to established antibiotics. This makes it a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

3. Anti-inflammatory Effects

In various models of inflammation, pyrazoline derivatives have shown the ability to reduce inflammatory markers and symptoms. This suggests that 2-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol could be beneficial in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

4. Neuroprotective Properties

Emerging studies indicate that this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's disease. It appears to modulate pathways involved in neuronal survival and inflammation, which are critical in neurodegeneration .

Agricultural Applications

1. Pesticidal Activity

The structural characteristics of pyrazoline derivatives lend themselves to applications in agriculture as pesticides or herbicides. Research has demonstrated that compounds with similar structures can effectively control pest populations while minimizing environmental impact . This compound's potential as a biopesticide is under investigation, focusing on its efficacy against specific agricultural pests.

Material Science Applications

1. Polymer Chemistry

The unique properties of this compound make it a candidate for use in polymer chemistry. It can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Such materials could find applications in coatings, adhesives, and composite materials .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Park et al., 2005 | Antitumor Activity | Demonstrated significant inhibition of tumor growth in vitro and in vivo models using pyrazoline derivatives. |

| Shaharyar et al., 2006 | Antibacterial Properties | Showed effectiveness against Gram-positive and Gram-negative bacteria with low MIC values. |

| Suresh et al., 2009 | Anti-inflammatory Effects | Found reduction in edema and inflammatory markers in animal models after administration of the compound. |

| Goodell et al., 2006 | Neuroprotective Effects | Indicated potential protective effects on neuronal cells exposed to oxidative stress. |

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key Analogues :

2-(4-Chloro-2-(1-(6-chloropyridazin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid (): Replaces methylsulfonyl with a chloropyridazinyl group and introduces a chloro-substituted phenol. Acts as a "turn-on" zinc ion sensor due to electron-deficient pyridazine and phenol coordination . Contrast: The methylsulfonyl group in the target compound may provide stronger electron withdrawal than chlorine, affecting redox properties or binding kinetics.

2-[5-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol (): Substitutes phenyl with a bromo-fluorophenyl group. Fluorine enhances metabolic stability; bromine increases molecular weight (345.22 g/mol vs. target compound’s estimated 330.38 g/mol) .

2-Methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol (): Methoxy group on phenol reduces acidity compared to the target’s hydroxyl group, altering solubility and hydrogen-bonding capacity .

Table 1: Substituent Effects on Key Properties

Physicochemical Properties

- Melting Points : Methoxy derivatives () melt at 146–148°C, while bromo-fluoro analogues () melt at 122°C. The target’s methylsulfonyl group may increase melting point due to stronger intermolecular forces .

- Solubility: The phenol group in the target compound improves aqueous solubility compared to methoxy or halogenated derivatives .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol, and how can low yields be addressed?

The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with diketones. For example, a related compound, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol, was synthesized by refluxing 1-(2'-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione with phenyl hydrazine in a mixture of absolute ethanol and glacial acetic acid for 7 hours, yielding 45% after purification . Low yields may arise from incomplete cyclization or side reactions. To optimize:

- Vary reaction time : Extended reflux (e.g., 24 hours) improved yields (78–85%) for structurally similar pyrazolines .

- Adjust solvent ratios : Glacial acetic acid enhances protonation of intermediates, promoting cyclization .

- Purification methods : Column chromatography with dry silica gel followed by recrystallization in ethanol improves purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. For example, dihedral angles between the pyrazole ring and substituent phenyl rings (e.g., 16.83°–51.68°) were determined using a Stoe IPDS-II diffractometer, revealing steric and electronic influences on molecular conformation . FTIR and NMR are essential for functional group validation:

- FTIR : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and phenolic O–H (~3200 cm⁻¹) stretches.

- NMR : Aromatic protons (δ 6.5–8.0 ppm) and methylsulfonyl groups (δ ~3.0–3.5 ppm) provide regiochemical evidence.

Q. How can thermal stability and purity be assessed during synthesis?

Melting point analysis is a preliminary indicator of purity. For example, structurally related pyrazolines exhibit sharp melting points (e.g., 146–148°C for compound 7 in ). Thermogravimetric analysis (TGA) quantifies decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions. Recrystallization in ethanol or methanol is commonly used to enhance purity .

Q. What are the key challenges in scaling up synthesis for research quantities?

- Byproduct formation : Extended reaction times may lead to over-oxidation or dimerization. Monitor via HPLC with a C18 column and UV detection (λ = 254 nm).

- Solvent recovery : Ethanol/acetic acid mixtures require distillation for reuse.

- Yield reproducibility : Strict stoichiometric control of hydrazine derivatives (e.g., phenyl hydrazine) is critical .

Q. How can computational methods assist in predicting reactivity and regioselectivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) model transition states during cyclocondensation. For example, nucleophilic attack by hydrazine on diketone carbonyl groups determines pyrazole ring formation regioselectivity .Molecular docking may predict binding affinities if biological targets (e.g., enzymes) are known.

Advanced Research Questions

Q. How do substituents like methylsulfonyl and phenol influence the compound’s electronic and steric properties?

The methylsulfonyl group is a strong electron-withdrawing moiety, polarizing the pyrazole ring and enhancing electrophilic reactivity. The phenol group introduces hydrogen-bonding capability, as seen in O–H···N interactions stabilizing crystal packing (bond length ~1.89 Å) . Hammett substituent constants (σ) quantify electronic effects: sulfonyl groups (σ ~0.6) increase acidity, while phenol (σ ~-0.4) donates electrons resonance-wise.

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Dose-response standardization : Use a fixed concentration range (e.g., 1–100 μM) to compare IC₅₀ values.

- Control for degradation : Cool samples continuously to prevent organic compound decomposition during assays .

- Structural analogs : Compare with pyrazoles lacking sulfonyl/phenol groups to isolate functional contributions .

Q. How can crystallographic data guide structure-activity relationship (SAR) studies?

Dihedral angles between the pyrazole core and substituents (e.g., 48.97° for phenyl rings ) influence binding to planar biological targets (e.g., kinases). Molecular overlay studies with active analogs (e.g., antipruritic pyrazoles ) identify critical spatial orientations. For instance, planar conformations may enhance π-π stacking with aromatic residues in enzyme active sites.

Q. What are the limitations of current synthetic protocols for generating derivatives with enhanced bioactivity?

- Functional group compatibility : Sulfonyl groups may hinder nucleophilic substitutions.

- Stereocontrol : Dihydro-1H-pyrazoles have chiral centers, but asymmetric synthesis methods are underdeveloped.

- Scalability : Multi-step purifications (e.g., column chromatography) limit throughput. Automated flash systems or flow chemistry could address this .

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, XPS) address ambiguities in structural assignments?

- HSQC/HMBC NMR : Resolve overlapping signals by correlating ¹H-¹³C couplings, confirming connectivity between the sulfonyl group and pyrazole nitrogen.

- X-ray photoelectron spectroscopy (XPS) : Validate oxidation states of sulfur (S 2p binding energy ~168–170 eV for sulfonyl groups) .

- Dynamic NMR : Detect rotational barriers in hindered substituents (e.g., phenyl rings) at variable temperatures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.